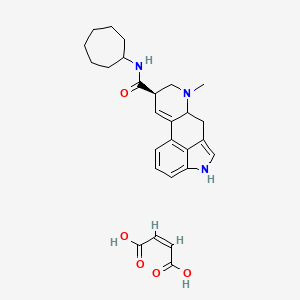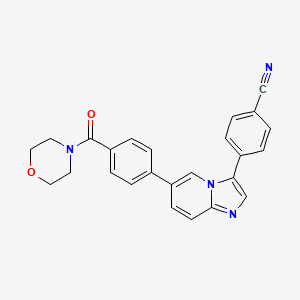
Ferroquine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferroquin ist eine synthetische Verbindung, die mit Chloroquin verwandt ist und vor allem für ihre antimalariellen Eigenschaften bekannt ist. Sie ist einzigartig durch das Vorhandensein eines organometallischen Ferrocenrings, der in Pharmazeutika unüblich ist . Ferroquin hat signifikante Aktivität gegen Chloroquin-resistente Stämme von Plasmodium falciparum gezeigt, dem Parasiten, der für die schwerste Form der Malaria verantwortlich ist .
Wirkmechanismus
Ferroquine, also known as SSR 97193 or FERROCHLOROQUINE, is a novel antimalarial drug candidate . It is the first organometallic drug, with a ferrocenyl group covalently flanked by a 4-aminoquinoline and a basic alkylamine .
Target of Action
This compound primarily targets the Plasmodium falciparum , the principal causative agent of malaria . It is designed to overcome the resistance problem of conventional drugs like chloroquine .
Mode of Action
This compound interacts with its targets by generating hydroxyl radicals, which break down the parasite’s digestive vacuole membrane . This action could be due to its ability to produce these radicals . Additionally, this compound’s action includes the production of HO (·) in the acidic digestive vacuole environment, inhibiting the reinvasion of the malaria parasite .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has the capacity to target lipids, inhibit the formation of hemozoin, and generate reactive oxygen species . These actions contribute to its multifactorial mechanism of action .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It has been reported that this compound has reasonable safety and efficacy based on Phase II trials . .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of the growth and proliferation of the malaria parasite. By generating hydroxyl radicals and breaking down the parasite’s digestive vacuole membrane, this compound prevents the parasite from reinvasion .
Action Environment
This compound is particularly effective in starved and hypoxic conditions frequently observed in advanced solid cancers . It negatively regulates Akt kinase and hypoxia-inducible factor-1α (HIF-1α), suggesting that environmental factors such as nutrient availability and oxygen levels can influence this compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Ferroquine interacts with various enzymes and proteins in biochemical reactions. It targets lipids, inhibits the formation of hemozoin, and generates reactive oxygen species . Cytochrome P450 isoforms 2C9, 2C19, and 3A4, and possibly isoform 2D6 in some patients, are mainly involved in this compound oxidation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It potently inhibits autophagy, perturbs lysosomal function, and impairs tumor growth in vivo . This compound negatively regulates Akt kinase and hypoxia-inducible factor-1α(HIF-1α) and is particularly effective in starved and hypoxic conditions frequently observed in advanced solid cancers .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It targets lipids, inhibits the formation of hemozoin, and generates reactive oxygen species . It also accumulates within and deacidifies lysosomes, induces lysosomal membrane permeabilization, mitochondrial depolarization, and caspase-independent cancer cell death .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized mainly via an oxidative pathway into the major metabolite mono-N-demethyl this compound and then into di-N,N-demethyl this compound .
Subcellular Localization
One study showed that a ruthenocenic analogue of this compound accumulates faster in the parasitic digestive vacuole (DV) close to its membranes .
Vorbereitungsmethoden
Ferroquin kann durch einen reduktiven Aminierungsprozess synthetisiert werden. Die Synthese beinhaltet die Kondensation von Aldehyd-Amino-Ferrocen mit 7-Chlorchinolin-Amin in Gegenwart einer Lewis-Säure wie Titanisopropoxid, Titanchlorid, Eisenchlorid, Zinkchlorid, Aluminiumchlorid oder Bortrifluorid . Das Kondensationsprodukt wird dann reduziert und anschließend unter Ammoniak- oder Zitronensäure-wässrigen Bedingungen hydrolysiert .
Analyse Chemischer Reaktionen
Ferroquin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Ferroquin kann oxidiert werden, um Ferroceniumionen zu bilden, die reaktive Zwischenprodukte sind.
Reduktion: Die Ferrocen-Einheit kann zurück in ihren ursprünglichen Zustand reduziert werden.
Substitution: Der Chinolinring kann Substitutionsreaktionen eingehen, insbesondere an der Chlorposition. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Eisenchlorid und Reduktionsmittel wie Natriumborhydrid.
Wissenschaftliche Forschungsanwendungen
Ferroquin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die organometallische Chemie und das Verhalten von Ferrocen-Derivaten zu untersuchen.
Biologie: Ferroquin wird hinsichtlich seiner Wechselwirkungen mit biologischen Molekülen und seinem Potenzial als bioorganometallische Verbindung untersucht.
Medizin: Neben seinen antimalariellen Eigenschaften wird Ferroquin auf seine potenzielle Antikrebsaktivität untersucht.
Wirkmechanismus
Ferroquin übt seine antimalariellen Wirkungen durch einen multifaktoriellen Mechanismus aus. Es zielt auf Lipide ab, hemmt die Bildung von Hämozoin (einem Entgiftungsprodukt des Hämoglobinabbaus durch den Malariaparasiten) und erzeugt reaktive Sauerstoffspezies . Diese Aktionen stören die Stoffwechselprozesse des Parasiten, was zu seinem Tod führt. Die Ferrocen-Einheit spielt eine entscheidende Rolle bei der Erzeugung von reaktiven Sauerstoffspezies, was die Wirksamkeit der Verbindung gegen Chloroquin-resistente Stämme erhöht .
Vergleich Mit ähnlichen Verbindungen
Ferroquin ist einzigartig unter den Antimalariamitteln aufgrund seiner organometallischen Struktur. Ähnliche Verbindungen umfassen:
Chloroquin: Die Stammverbindung von Ferroquin, die weit verbreitet als Antimalariamittel eingesetzt wird, aber aufgrund von Resistenzen nun weniger wirksam ist.
Artemisinin: Ein weiteres Antimalariamittel mit einem anderen Wirkmechanismus, das oft in Kombinationstherapien eingesetzt wird.
Ferrocifene: Ferrocen-Analoga von Tamoxifen, die in der Krebsbehandlung eingesetzt werden
Eigenschaften
CAS-Nummer |
185055-67-8 |
|---|---|
Molekularformel |
C23H24ClFeN3 |
Molekulargewicht |
433.8 g/mol |
IUPAC-Name |
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2 |
InChI-Schlüssel |
DDENDDKMBDTHAX-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] |
Kanonische SMILES |
CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SR-97193; SSR-97193; SR97193; SSR97193; SR 97193; SSR 97193 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B607361.png)










